4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with an isopropylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the isopropylpiperidine group. The final step involves the formation of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine
- 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)pyrimidine
Uniqueness
4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a substituted pyridine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H27N3O |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14(2)20-9-4-3-7-16(20)15-6-5-8-18-17(15)19-10-12-21-13-11-19/h5-6,8,14,16H,3-4,7,9-13H2,1-2H3 |
InChI Key |
FYMPNMKYTDBKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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